Ethyl 1-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate
Description
Ethyl 1-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate is a complex organic compound that features a combination of pyrrolidine, phenyl, sulfonyl, and piperidine moieties
Properties
IUPAC Name |
ethyl 1-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5S/c1-2-27-18(23)15-9-13-22(14-10-15)28(25,26)17-7-5-16(6-8-17)20-19(24)21-11-3-4-12-21/h5-8,15H,2-4,9-14H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFWPRALVSKKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as pyrrolidine derivatives and sulfonyl chlorides. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include ethyl esters, amines, and sulfonyl chlorides, with solvents like dichloromethane or ethanol. Reaction conditions often involve refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction parameters can be precisely controlled. The use of automated systems for reagent addition and temperature control ensures consistency and high yield. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.
Scientific Research Applications
Ethyl 1-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Ethyl 1-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Sulfonyl compounds: Compounds containing the sulfonyl group, such as sulfonamides and sulfones.
Piperidine derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylate and piperidine-2,5-diones.
Uniqueness
Ethyl 1-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperidine-4-carboxylate is unique due to its combination of functional groups, which may confer distinct biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
